molecular formula C7H14OS B2662272 3-(Cyclopropylmethoxy)propane-1-thiol CAS No. 1540278-28-1

3-(Cyclopropylmethoxy)propane-1-thiol

Cat. No.: B2662272
CAS No.: 1540278-28-1
M. Wt: 146.25
InChI Key: WWEWEEOCHASZRS-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)propane-1-thiol is an organic compound with the molecular formula C7H14OS It is characterized by the presence of a cyclopropylmethoxy group attached to a propane-1-thiol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)propane-1-thiol typically involves the reaction of cyclopropylmethanol with 3-chloropropane-1-thiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom, resulting in the formation of the desired product. The reaction conditions generally include:

    Solvent: Anhydrous tetrahydrofuran (THF)

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction of the thiol group can yield the corresponding sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Corresponding sulfides (R-S-R’).

    Substitution: Thioethers (R-S-R’).

Scientific Research Applications

3-(Cyclopropylmethoxy)propane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of thiol-containing drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)propane-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group is highly nucleophilic and can form covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular redox processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)propane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    3-(Cyclopropylmethoxy)propane-1-amine: Contains an amine group instead of a thiol group.

    3-(Cyclopropylmethoxy)propane-1-sulfide: Contains a sulfide group instead of a thiol group.

Uniqueness

3-(Cyclopropylmethoxy)propane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropylmethoxy group further enhances its structural complexity and potential applications. Compared to its analogs, the thiol group in this compound allows for unique interactions with biological molecules and participation in redox reactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-(cyclopropylmethoxy)propane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c9-5-1-4-8-6-7-2-3-7/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEWEEOCHASZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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